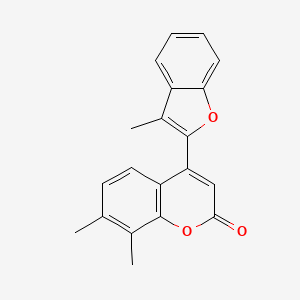

7,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one” is a complex organic compound that contains a benzofuran ring and a chromen-2-one ring. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO .Molecular Structure Analysis

The molecular structure of “7,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one” is complex, containing a benzofuran ring and a chromen-2-one ring. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds have been the subject of considerable research due to their biological activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Scientific Research Applications

- Diosmetin demonstrates potent antioxidant properties. It scavenges free radicals, protecting cells from oxidative stress. Researchers have investigated its potential in preventing age-related diseases and promoting overall health .

- Diosmetin exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. It may help mitigate chronic inflammatory conditions, such as arthritis and inflammatory bowel diseases .

- Studies suggest that diosmetin has anticancer effects. It inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth. Researchers have explored its role in various cancers, including breast, lung, and colon cancer .

- Diosmetin may benefit cardiovascular health. It reduces cholesterol levels, prevents platelet aggregation, and improves blood vessel function. These effects contribute to reduced risk of heart disease and stroke .

- Diosmetin has neuroprotective potential. It enhances cognitive function, protects neurons, and may be relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Research indicates that diosmetin improves insulin sensitivity, regulates blood sugar levels, and reduces complications associated with diabetes. It may be useful in managing metabolic syndrome .

Antioxidant Activity

Anti-Inflammatory Effects

Anticancer Potential

Cardiovascular Health

Neuroprotective Properties

Metabolic Syndrome and Diabetes

Deng, X., Hao, H., Chen, X., et al. (2018). Preparation, characterization, and pharmacokinetic behavior of two solid dispersion systems of diosmetin. Chinese Traditional and Herbal Drugs, 49(24), 5787-5793.

properties

IUPAC Name |

7,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-8-9-15-16(10-18(21)23-19(15)12(11)2)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSGPNIXQMMZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2617759.png)

![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)

![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)

![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)